3-(2-Naphthalen-2-yl-2-oxo-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one

JNK3 inhibition Kinase assay Isomer comparison

Researchers using the α-naphthyl JNK3 inhibitor J46 (CAS 2366264-18-6) require a structurally identical but biologically inert control to distinguish JNK3-dependent phenotypes from scaffold-driven off-target effects. J46e16 provides the definitive solution: a single β-naphthyl substitution eliminates JNK3 inhibition (IC50 ND vs. 0.25 µM for J46), confirmed by molecular docking to result from steric clash in the ATP-binding cleft. • Matched negative control: Identical MW, clogD, and core scaffold to J46, enabling equimolar comparator experiments. • Defined SAR tool: Validates strict α-naphthyl geometry requirement for JNK3 binding; benchmarks activity floor for analog series. • Reference standard: ≥97% purity supports HPLC/LC-MS/NMR method development for the 3,4-dihydroquinoxalin-2(1H)-one chemotype.

Molecular Formula C20H14N2O2
Molecular Weight 314.3 g/mol
CAS No. 273196-12-6
Cat. No. B1496773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Naphthalen-2-yl-2-oxo-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one
CAS273196-12-6
Molecular FormulaC20H14N2O2
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=CC3=NC4=CC=CC=C4NC3=O)O
InChIInChI=1S/C20H14N2O2/c23-19(15-10-9-13-5-1-2-6-14(13)11-15)12-18-20(24)22-17-8-4-3-7-16(17)21-18/h1-12,23H,(H,22,24)
InChIKeyBDYQJCDIUYYWOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

J46e16 (β-Naphthyl Isomer): Chemical Identity and Profile


3-(2-Naphthalen-2-yl-2-oxo-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one (CAS 273196-12-6) is a synthetic 3,4-dihydroquinoxalin-2(1H)-one derivative bearing a β-naphthyl (naphthalen-2-yl) substituent at the 3-ethylidene position. It belongs to a class of compounds explored as c-Jun N-terminal kinase 3 (JNK3) inhibitors [1]. In the primary medicinal chemistry literature, this compound is designated J46e16 and serves as the β-naphthyl regioisomer of the lead compound J46, which carries an α-naphthyl (naphthalen-1-yl) group [1]. Its molecular formula is C20H14N2O2 with a molecular weight of 314.34 g/mol [1]. The compound is commercially available from multiple suppliers at purities typically ≥97% .

Why β-Naphthyl Cannot Substitute α-Naphthyl in JNK3 Research


Within the 3,4-dihydroquinoxalin-2(1H)-one chemotype, the position of the naphthalene ring attachment (α- vs. β-naphthyl) is the single decisive structural determinant of JNK3 inhibitory potency. Published structure-activity relationship (SAR) data demonstrate that replacing the α-naphthyl group of J46 with a β-naphthyl group (yielding J46e16, i.e., this compound) results in a near-complete loss of JNK3 inhibition [1]. This is not a gradual attenuation but a functional ablation driven by a specific steric clash within the ATP-binding cleft [1]. Consequently, a procurement decision that treats this β-naphthyl compound as a simple drop-in replacement for the α-naphthyl lead J46 (CAS 2366264-18-6) will produce fundamentally different and likely negative experimental outcomes in any JNK3-targeted assay. The quantitative evidence for this differentiation is detailed below.

Head-to-Head JNK3 Inhibition: J46e16 vs J46


JNK3 Enzymatic Inhibition in Radiometric Assay

In a JNK3 radiometric assay, the target compound J46e16 (β-naphthyl isomer) exhibited only 30% inhibition at a concentration of 10 µM, and its IC50 value could not be determined (reported as ND), indicating negligible JNK3 inhibitory activity [1]. In contrast, the α-naphthyl isomer J46 displayed potent JNK3 inhibition with an IC50 of 0.25 µM under identical assay conditions [1]. The pan-JNK inhibitor SP600125 served as a positive control with an IC50 of 0.09 µM [1]. The replacement of the α-naphthalene ring with the β-naphthalene ring was explicitly stated to lead to a 'significant loss of JNK3 inhibition' and functional 'abolishment' of activity [1].

JNK3 inhibition Kinase assay Isomer comparison

Molecular Docking: Steric Clash in JNK3 Binding Pocket

Molecular docking studies using the JNK3 crystal structure (PDB ID: 4W4W) revealed that the β-naphthalene ring of J46e16 would collide with residues deep within the hydrophobic pocket (HR I) of the ATP-binding cleft, whereas the α-naphthalene ring of J46 fits productively into this narrow hydrophobic site and engages in favorable π-cation interactions with Lys93 [1]. The authors explicitly state that 'the replacement [of] α-naphthalene ring with the β-naphthalene ring replacement would collide with residues... thus the inhibitory activity abolished' [1]. This steric incompatibility is absent in the α-naphthyl isomer J46 and in the optimized analog J46-37, which retains the α-naphthyl group.

Molecular docking Structure-activity relationship JNK3 ATP-binding pocket

JNK Isoform Selectivity (JNK1, JNK2, JNK3)

The JNK isoform selectivity profile of the α-naphthyl lead J46 has been characterized: it exhibits no inhibition of JNK1α1 even at 100 µM, and shows 30% and 60% inhibition of JNK2α2 at 30 µM and 100 µM, respectively [1]. This translates to an isoform-selectivity window of >400-fold for JNK3 over JNK1 (IC50 >100 µM vs. 0.25 µM). For J46e16 (the target β-naphthyl compound), JNK1 and JNK2 inhibitory data were not explicitly reported, consistent with the fact that its JNK3 activity was already insufficient to warrant further isoform profiling [1]. In contrast, the optimized analog J46-37 (α-naphthyl, C6-cyano substitution) achieved >500-fold selectivity against both JNK1 and JNK2 while maintaining potent JNK3 inhibition (IC50 = 0.19 µM) [1].

JNK isoform selectivity JNK1 JNK2 Kinase profiling

Physicochemical Properties: Lipophilicity and Ligand Efficiency

The target compound J46e16 has a molecular weight (MW) of 314.3 Da, identical to that of the α-naphthyl isomer J46 (314.3 Da) [1]. Both compounds share the same calculated octanol/water partition coefficient (clogD = 3.6) and ligand efficiency (LipE = -logIC50 - clogD; for J46, LipE = 3.1) [1]. The LipE for J46e16 is not calculable due to the indeterminable IC50. The optimized compound J46-37 (MW = 339.3 Da) achieved an improved clogD of 2.6 and LipE of 4.1, representing a meaningful advance in drug-like properties [1]. The identical MW and clogD between J46e16 and J46 mean that the two isomers are effectively indistinguishable by standard physicochemical profiling, yet they exhibit diametrically opposed JNK3 activities.

Physicochemical properties Lipophilicity Ligand efficiency

Application Scenarios for J46e16


Matched Negative Control for J46 in JNK3 Assays

Because J46e16 shares identical molecular weight, clogD, and core scaffold with the active JNK3 inhibitor J46 but lacks measurable JNK3 inhibition (IC50 ND vs. 0.25 µM), it serves as an ideal matched negative control. Researchers can use equimolar concentrations of J46e16 alongside J46 to distinguish JNK3-dependent phenotypes from scaffold-driven off-target effects. The steric clash mechanism confirmed by molecular docking [1] provides a rational basis for interpreting negative results obtained with this control.

Isomeric Selectivity Probe for Quinoxalinone SAR

The near-complete ablation of JNK3 activity upon switching from α-naphthyl (J46, IC50 = 0.25 µM) to β-naphthyl (J46e16, IC50 = ND) provides a stark isomeric selectivity window [1]. This compound can be employed in SAR campaigns to validate the strict requirement for α-naphthyl geometry in JNK3 binding and to benchmark the activity floor for new analogs within the 3,4-dihydroquinoxalin-2(1H)-one series.

Reference Standard for Quinoxalinone Analytical Methods

With commercial availability at ≥97% purity and a well-defined molecular identity (C20H14N2O2, MW 314.34), this compound can serve as a reference standard for HPLC, LC-MS, or NMR method development targeting the 3,4-dihydroquinoxalin-2(1H)-one class. Its structural similarity to pharmacologically active analogs ensures relevant chromatographic behavior for method validation.

Off-Target Kinase Profiling for DDR1 and EGFR

The parent compound J46 exhibits significant off-target inhibition of DDR1 (IC50 = 0.16 µM) and EGFR T790M/L858R (IC50 = 0.37 µM) [1]. Although DDR1/EGFR data for J46e16 specifically were not reported, its use as a structurally matched but JNK3-inactive comparator allows researchers to interrogate whether any observed DDR1/EGFR-driven effects in J46-treated systems are scaffold-dependent or linked to JNK3 pathway modulation. Confirmatory DDR1/EGFR profiling of J46e16 would further strengthen this application.

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